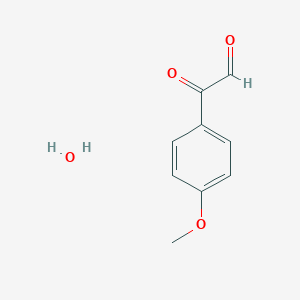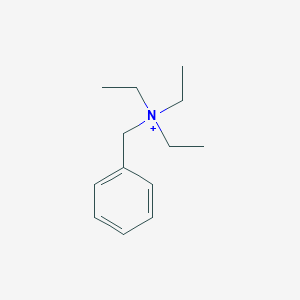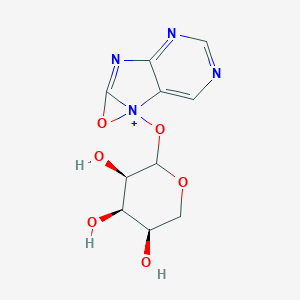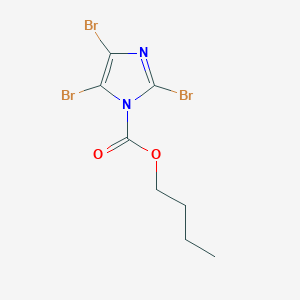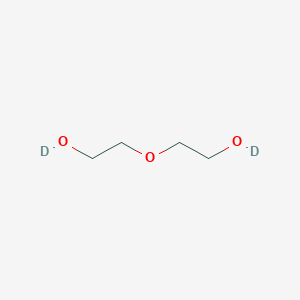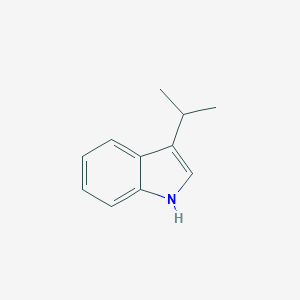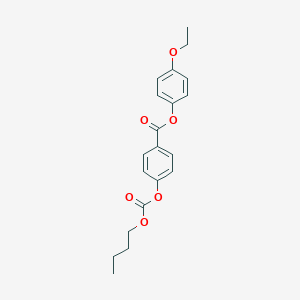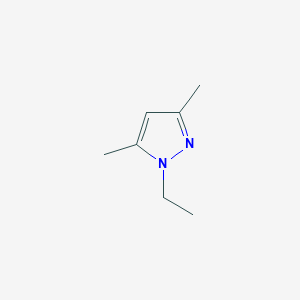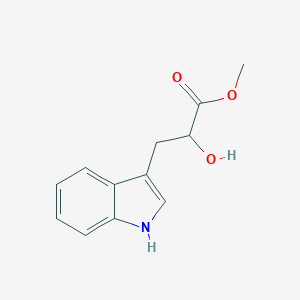
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. This compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been studied for its potential use as a plant growth regulator and as a fungicide. In industry, this compound has been studied for its potential use in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has limitations. It is relatively unstable and can degrade over time. It is also difficult to administer in vivo due to its poor solubility in water.
Orientations Futures
There are several future directions for the study of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate. One direction is to further study its potential applications in medicine, agriculture, and industry. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, more research is needed to optimize its synthesis method and improve its stability and solubility. Finally, future studies should focus on identifying new derivatives of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate with improved properties for various applications.
Méthodes De Synthèse
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate can be synthesized using various methods such as the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the Madelung synthesis. The Fischer indole synthesis is the most commonly used method for synthesizing Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate. This method involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Propriétés
Numéro CAS |
18372-16-2 |
|---|---|
Nom du produit |
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate |
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3 |
Clé InChI |
YHKXBTJWCNPFQV-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)O |
SMILES canonique |
COC(=O)C(CC1=CNC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



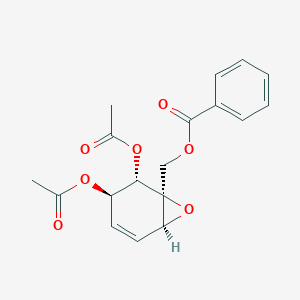
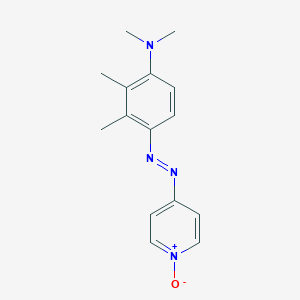
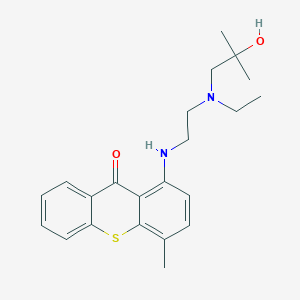
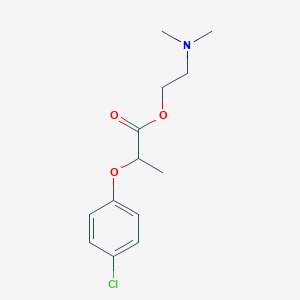
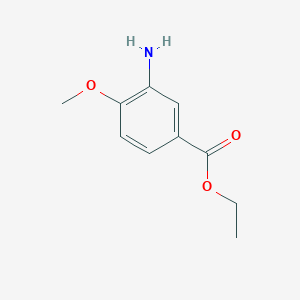
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
